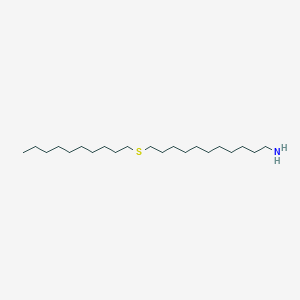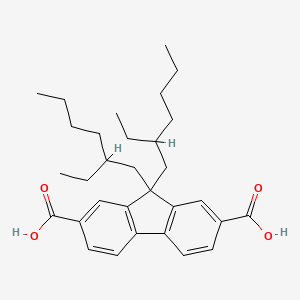
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid is an organic compound with a complex structure. It is part of the fluorene family, which is known for its applications in organic electronics and photonics. This compound is characterized by its two ethylhexyl groups attached to the fluorene core, which enhances its solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes alkylation to introduce the ethylhexyl groups.
Oxidation: The alkylated fluorene is then oxidized to introduce carboxylic acid groups at the 2 and 7 positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of diacids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential in drug delivery systems due to its solubility and stability.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets. The ethylhexyl groups enhance its solubility, allowing it to interact more effectively with biological membranes or electronic materials. The carboxylic acid groups can form hydrogen bonds, facilitating interactions with other molecules and enhancing its reactivity.
Comparison with Similar Compounds
- 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid
- Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]
Comparison:
- Uniqueness: 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and solubility properties compared to its analogs.
- Applications: While similar compounds are also used in organic electronics and materials science, the presence of carboxylic acid groups in this compound makes it particularly suitable for applications requiring strong hydrogen bonding or specific reactivity .
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and wide range of applications
Properties
CAS No. |
367524-08-1 |
|---|---|
Molecular Formula |
C31H42O4 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
9,9-bis(2-ethylhexyl)fluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C31H42O4/c1-5-9-11-21(7-3)19-31(20-22(8-4)12-10-6-2)27-17-23(29(32)33)13-15-25(27)26-16-14-24(30(34)35)18-28(26)31/h13-18,21-22H,5-12,19-20H2,1-4H3,(H,32,33)(H,34,35) |
InChI Key |
KTIZFSJVNPPBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


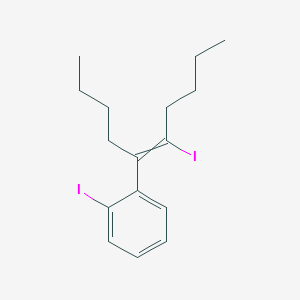

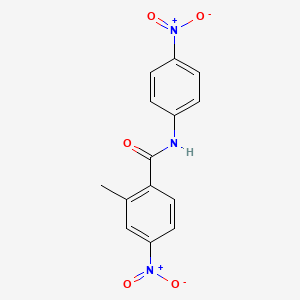
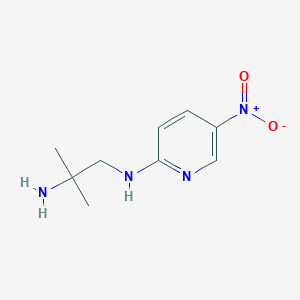
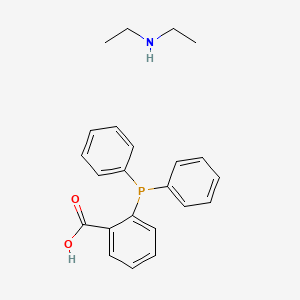
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
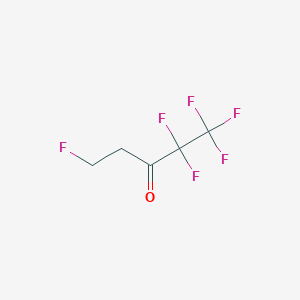
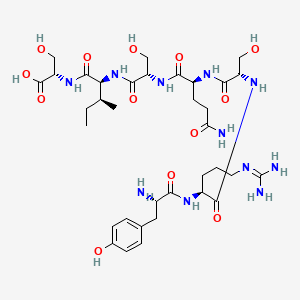
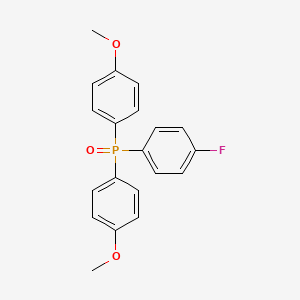
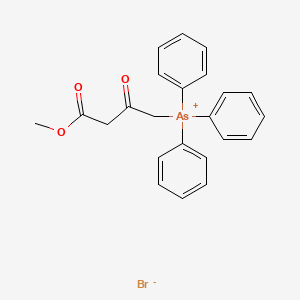
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
